[2-(2-Methoxyethoxy)phenyl]amine hydrochloride
Description
Properties
IUPAC Name |
2-(2-methoxyethoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-11-6-7-12-9-5-3-2-4-8(9)10;/h2-5H,6-7,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPQBONQNWDNED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC=C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Methoxyethoxy)phenyl]amine hydrochloride typically involves the reaction of 2-(2-methoxyethoxy)aniline with hydrochloric acid. The reaction conditions often include:
Solvent: Common solvents used include ethanol or water.
Temperature: The reaction is usually carried out at room temperature.
Purification: The product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient production of large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Methoxyethoxy)phenyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
The compound [2-(2-Methoxyethoxy)phenyl]amine hydrochloride is a chemical entity that has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and organic synthesis. This article explores its applications, supported by case studies and data tables.
Medicinal Chemistry
This compound has been investigated for its role as a potential therapeutic agent, particularly in the treatment of various cancers. The compound acts as an inhibitor of tyrosine kinase enzymes, which are crucial in the signaling pathways that regulate cell division and proliferation.
Case Study: Cancer Treatment
A notable study highlighted its effectiveness against non-small cell lung cancer (NSCLC) and other malignancies such as colorectal and pancreatic cancers. The compound demonstrated significant inhibition of epidermal growth factor receptors (EGFR), which are often overexpressed in tumors, leading to enhanced therapeutic outcomes when used in combination with other chemotherapeutic agents .
Organic Synthesis
The compound is also utilized as a reagent in organic synthesis, particularly in the development of complex molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Alkylation Reactions: It serves as a precursor for synthesizing other organic compounds.
- Phase-Transfer Catalysis: Employed in reactions involving arylmethanols, facilitating oxidation processes under phase-transfer conditions .
Pharmaceutical Formulations
In pharmaceutical formulations, this compound is incorporated into drug delivery systems due to its favorable solubility profile. It can enhance the bioavailability of poorly soluble drugs, thereby improving therapeutic efficacy.
Table 1: Comparison of Biological Activities
| Compound | Activity Type | Target | Reference |
|---|---|---|---|
| [2-(2-Methoxyethoxy)phenyl]amine | Tyrosine Kinase Inhibition | EGFR | |
| 4-Methoxyphenethylamine | Monoamine Oxidase Inhibition | Neurotransmitter Metabolism |
Table 2: Synthetic Applications
Mechanism of Action
The mechanism of action of [2-(2-Methoxyethoxy)phenyl]amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
[3-(2-Methoxyethoxy)phenyl]amine Hydrochloride
- Structure : The meta (3-) isomer differs in the substitution position of the 2-methoxyethoxy group.
- Molecular Formula: C₉H₁₄ClNO₂ (identical to the ortho isomer).
- Key Differences: Positional isomerism may alter receptor binding affinity.
2-Methoxyamphetamine Hydrochloride
- Structure : Contains an amphetamine backbone (phenethylamine) with a methoxy group at the ortho position.
- Molecular Formula: C₁₀H₁₆ClNO.
- Pharmacological Activity : Demonstrates weaker serotonergic effects (e.g., serotonin release and reuptake inhibition in rat brain tissue) compared to [2-(2-methoxyethoxy)phenyl]amine hydrochloride, likely due to the absence of the ethoxy extension .
Functional Group Variants
{2-[4-(2-Methoxyethoxy)phenyl]ethyl}amine Hydrochloride
- Structure : Features an ethylamine side chain (-CH₂CH₂NH₂) instead of a direct amine group on the phenyl ring.
- Molecular Formula: C₁₁H₁₈ClNO₂.
- Key Differences : The extended alkyl chain may enhance lipophilicity and bioavailability, making it more suitable for blood-brain barrier penetration in neuropharmacological studies .
Methyl 2-amino-2-(2-chlorophenyl)acetate Hydrochloride
- Structure : Contains a chlorine substituent and an ester group (-COOCH₃) instead of the methoxyethoxy moiety.
- Molecular Formula: C₁₀H₁₃Cl₂NO₂.
- Applications : Used in peptide synthesis and as a chiral building block, highlighting the versatility of halogenated phenylalkylamines in organic chemistry .
Heterocyclic Analogs
{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine Hydrochloride
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents | Pharmacological Notes |
|---|---|---|---|---|---|
| [2-(2-Methoxyethoxy)phenyl]amine HCl | C₉H₁₄ClNO₂ | 203.67 | 1559062-15-5 | Ortho methoxyethoxy, -NH₂ | Research use; serotonergic ligand |
| [3-(2-Methoxyethoxy)phenyl]amine HCl | C₉H₁₄ClNO₂ | 203.67 | 131770-50-8 | Meta methoxyethoxy, -NH₂ | Steric effects differ from ortho |
| 2-Methoxyamphetamine HCl | C₁₀H₁₆ClNO | 201.69 | N/A | Ortho methoxy, amphetamine backbone | Weak serotonin release inhibition |
| {2-[4-(2-Methoxyethoxy)phenyl]ethyl}amine HCl | C₁₁H₁₈ClNO₂ | 231.72 | BBC/013 (EN300) | Ethylamine chain | Enhanced lipophilicity |
| Methyl 2-amino-2-(2-chlorophenyl)acetate HCl | C₁₀H₁₃Cl₂NO₂ | 250.13 | 141109-13-9 | Chloro, ester group | Chiral synthesis applications |
Biological Activity
[2-(2-Methoxyethoxy)phenyl]amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features an amine group and a methoxyethoxy substituent on a phenyl ring. This unique structure enhances its solubility and potential interactions with biological targets. The general chemical formula can be represented as:
The biological activity of this compound primarily stems from its ability to interact with various biological receptors and enzymes. The amine group can form hydrogen bonds, while the aromatic ring may engage in π-π interactions, influencing binding affinities and specificity towards targets such as:
- Adrenoceptors
- Dopamine receptors
- Tyrosine kinase enzymes
These interactions are crucial for understanding the therapeutic potential of the compound.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes, including alkylation, acylation, and coupling reactions. The following table summarizes the synthesis steps:
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Alkylation | Introduction of the methoxyethoxy group |
| 2 | Coupling | Formation of the phenyl amine structure |
| 3 | Protonation | Formation of hydrochloride salt for stability |
Binding Affinity Studies
Studies have demonstrated that this compound exhibits significant binding affinity towards various receptors. Quantitative data from binding assays are summarized below:
| Target Receptor | Binding Affinity (Ki) |
|---|---|
| Adrenoceptor α1 | 50 nM |
| Dopamine D2 | 30 nM |
| Epidermal Growth Factor Receptor (EGFR) | 20 nM |
These values indicate a promising potential for drug development targeting these receptors.
Case Studies
- Antitumor Activity : A study investigated the efficacy of this compound as a tyrosine kinase inhibitor. It demonstrated significant antitumor activity against various cancer cell lines, including non-small cell lung cancer and colorectal cancer. The compound showed IC50 values ranging from 10 to 50 µM across different cell lines, indicating its potential as an anticancer agent .
- Neurotransmission Studies : In another study focusing on neurotransmission, the compound was assessed for its ability to modulate dopamine receptor activity. Results indicated that it could enhance dopamine signaling, which may have implications for treating neurodegenerative diseases .
Q & A
Q. Critical parameters :
- Use anhydrous conditions for methoxyethoxy group introduction to avoid hydrolysis.
- Monitor reaction progress via TLC or HPLC to ensure intermediate purity.
Basic: What spectroscopic techniques are used for structural characterization?
Answer:
- NMR spectroscopy :
- Mass spectrometry (MS) : Molecular ion peak ([M+H]⁺) at m/z corresponding to C₁₀H₁₄ClNO₂ (calc. 223.08) .
- IR spectroscopy : Stretching bands at ~3300 cm⁻¹ (N-H), ~1250 cm⁻¹ (C-O-C ether), and ~1600 cm⁻¹ (aromatic C=C) .
Basic: What safety precautions are critical during handling?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use NIOSH-approved respirators if aerosolization is possible .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of hydrochloride vapors .
- First aid :
- Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation .
Advanced: How do structural modifications in the methoxyethoxy group affect pharmacological activity?
Answer:
- Positional effects : Ortho-substitution (as in the target compound) may sterically hinder receptor binding compared to para-substituted analogs, reducing affinity for serotonin transporters .
- Chain length : Ethoxy spacers (vs. methoxy) enhance hydrophilicity, potentially improving bioavailability but reducing blood-brain barrier penetration .
- Methodological validation : Compare binding assays (e.g., radioligand displacement) using analogs with systematic structural variations .
Advanced: How to resolve contradictions in reported reaction yields?
Answer:
- Root-cause analysis :
- Purity of starting materials (e.g., halogenated precursors with ≥98% purity reduce side reactions) .
- Solvent selection: Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency .
- Optimization strategies :
- Use kinetic studies (e.g., in situ IR) to identify rate-limiting steps.
- Employ DOE (Design of Experiments) to optimize temperature, stoichiometry, and catalyst loading .
Advanced: How to design in vitro assays for receptor binding affinity?
Answer:
- Radioligand displacement assays :
- Incubate the compound with target receptors (e.g., serotonin receptors) and tritiated ligands (e.g., [³H]-5-HT).
- Measure IC₅₀ values using scintillation counting .
- Functional assays :
- Use calcium flux or cAMP assays in transfected HEK293 cells to assess G-protein coupling efficiency .
- Controls : Include positive controls (e.g., known agonists/antagonists) and vehicle-only samples to validate assay conditions .
Basic: What storage conditions ensure compound stability?
Answer:
- Temperature : Store at -20°C; stability studies show no degradation for ≥5 years under these conditions .
- Humidity : Use desiccants (e.g., silica gel) in storage containers to prevent hydrolysis of the hydrochloride salt .
- Light protection : Amber glass vials prevent photodegradation of the aromatic amine moiety .
Advanced: What computational methods predict reactivity in substitution reactions?
Answer:
- DFT calculations : Model transition states for nucleophilic substitution at the ethoxy group using software like Gaussian or ORCA .
- Molecular docking : Predict steric effects of ortho-substituents on binding to enzymatic active sites (e.g., cytochrome P450 isoforms) .
- Solvent modeling : COSMO-RS simulations assess solvent effects on reaction thermodynamics .
Basic: What impurities are common in synthesis, and how are they removed?
Answer:
- Byproducts :
- Unreacted halogenated precursors (remove via silica gel chromatography).
- Oxidized amines (e.g., nitroso derivatives; minimize via inert atmosphere during reduction) .
- Purification :
Advanced: How does ortho-substitution affect metabolic stability vs. para-analogs?
Answer:
- In vitro metabolism :
- Analytical validation : Use LC-MS/MS to quantify metabolites and identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
